molecular formula C10H16N2O B13563544 2-Methyl-1-((3-methylpyridin-2-YL)oxy)propan-2-amine

2-Methyl-1-((3-methylpyridin-2-YL)oxy)propan-2-amine

Cat. No.: B13563544
M. Wt: 180.25 g/mol
InChI Key: HUXDCZHVUNBAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of beta-adrenergic agonists and exhibits intriguing properties that make it ideal for studying and exploring various scientific phenomena.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tucaresol can be synthesized through various chemical reactions, including amidation, esterification, and transetherification. The most common method for synthesizing Tucaresol involves the reaction of 2-methylpropan-2-ol with 3-methylpyridine-2-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for Tucaresol typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives. Substitution reactions can lead to a variety of substituted products with different functional groups.

Scientific Research Applications

2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on biological systems and its potential therapeutic applications.

    Medicine: Investigated for its potential use in treating diseases such as COPD, cystic fibrosis, and COVID-19.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound activates a signaling cascade that leads to various physiological effects. The molecular targets and pathways involved include the activation of adenylate cyclase, which increases the levels of cyclic AMP (cAMP) and subsequently activates protein kinase A (PKA). This activation results in various downstream effects, including bronchodilation and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine include:

  • 2-methyl-1-(3-methylpyridin-2-yl)propan-1-amine
  • 2-methyl-2-(3-methylpyridin-2-yl)propan-1-amine
  • (1R,5S,6R)-N-{2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-yl}-3-azabicyclo[3.1.0]hexane-6-carboxamide

Uniqueness

What sets 2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine apart from these similar compounds is its specific beta-adrenergic agonist activity and its potential therapeutic applications in various diseases. Its unique structure allows it to interact with beta-adrenergic receptors in a way that produces distinct physiological effects, making it a valuable compound for scientific research and medical applications.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-methyl-1-(3-methylpyridin-2-yl)oxypropan-2-amine

InChI

InChI=1S/C10H16N2O/c1-8-5-4-6-12-9(8)13-7-10(2,3)11/h4-6H,7,11H2,1-3H3

InChI Key

HUXDCZHVUNBAHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)OCC(C)(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.